2,2-Dipropyl-1,3-dithiane
Description
Structure
3D Structure
Properties
CAS No. |
79032-15-8 |
|---|---|
Molecular Formula |
C10H20S2 |
Molecular Weight |
204.4 g/mol |
IUPAC Name |
2,2-dipropyl-1,3-dithiane |
InChI |
InChI=1S/C10H20S2/c1-3-6-10(7-4-2)11-8-5-9-12-10/h3-9H2,1-2H3 |
InChI Key |
URCWQOAUMKRWJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(SCCCS1)CCC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2,2 Dipropyl 1,3 Dithiane and Analogous 2,2 Disubstituted 1,3 Dithianes
Refined Dithioacetalization Strategies for Carbonyl Precursors
The traditional method for synthesizing 1,3-dithianes involves the dithioacetalization of carbonyl compounds with 1,3-propanedithiol, typically catalyzed by Brønsted or Lewis acids. organic-chemistry.orguwindsor.ca However, ongoing research focuses on refining these methods for improved efficiency, selectivity, and environmental compatibility. tandfonline.com
Lewis Acid Catalysis and Optimized Conditions
A variety of Lewis acids have been employed to catalyze the formation of 1,3-dithianes from carbonyl compounds. tandfonline.com The use of catalytic amounts of these acids under optimized conditions can lead to high yields and chemoselectivity. For instance, aldehydes can be selectively protected in the presence of ketones. organic-chemistry.org
Several metal triflates, such as bismuth(III) triflate (Bi(OTf)₃), lithium triflate (LiOTf), and indium(III) triflate (In(OTf)₃), have proven to be effective catalysts for this transformation. tandfonline.com Yttrium triflate has also been used to successfully convert carbonyl compounds into their corresponding dithiane derivatives. organic-chemistry.org Hafnium trifluoromethanesulfonate (B1224126) is another mild and efficient catalyst that tolerates various sensitive functional groups. organic-chemistry.org
The choice of catalyst and reaction conditions can significantly impact the outcome. For example, alumina (B75360) sulfuric acid has been utilized as a heterogeneous, reusable catalyst for the dithioacetalization of aldehydes and ketones. tandfonline.com The optimization of reaction conditions, such as the amount of catalyst and choice of solvent, is crucial for achieving high yields. tandfonline.com For instance, in the synthesis of 2-phenyl-1,3-dithiane (B1581651) using alumina sulfuric acid, acetonitrile (B52724) was found to be the solvent of choice, leading to higher yields in shorter reaction times. tandfonline.com
A study on the use of polystyrene- and silica (B1680970) gel-supported aluminum chloride (Ps-AlCl₃ and SiO₂-AlCl₃) and polystyrene-supported iron(III) chloride (Ps-FeCl₃) as heterogeneous catalysts demonstrated high yields for the dithioacetalization of various aldehydes. sid.ir These catalysts also exhibited significant chemoselectivity, favoring the protection of aldehydes over ketones, and even distinguishing between aliphatic and aromatic ketones. sid.ir
| Catalyst | Substrate Scope | Key Advantages |
| Yttrium triflate organic-chemistry.org | Aldehydes and ketones | High chemoselectivity for aldehydes. |
| Hafnium trifluoromethanesulfonate organic-chemistry.org | Aldehydes and ketones | Mild conditions, tolerates sensitive functional groups. |
| Alumina sulfuric acid tandfonline.com | Aldehydes and ketones | Heterogeneous, reusable, simple work-up. |
| Supported AlCl₃/FeCl₃ sid.ir | Aldehydes and ketones | High chemoselectivity, stable and reusable catalysts. |
| Lithium tetrafluoroborate (B81430) thieme-connect.com | Aldehydes and ketones | Efficient under solvent-free conditions, catalyst is reusable. |
Solvent-Free and Greener Approaches
In line with the principles of green chemistry, significant efforts have been directed towards developing solvent-free and environmentally benign methods for dithiane synthesis. tandfonline.comijesrr.orgsemanticscholar.org These approaches aim to reduce or eliminate the use of hazardous organic solvents, minimize waste, and utilize recyclable catalysts. tandfonline.comtandfonline.com
Solvent-free conditions have been successfully applied using various catalysts. For example, lithium tetrafluoroborate (LiBF₄) has been shown to be a highly effective and reusable catalyst for the synthesis of 1,3-dithianes from aldehydes and ketones at room temperature without any solvent. thieme-connect.comresearchgate.net This method provides good to excellent yields and allows for the direct distillation of the product. thieme-connect.com Similarly, tungstate (B81510) sulfuric acid has been reported as an efficient and recyclable catalyst for the solvent-free thioacetalization of carbonyl compounds, offering high yields and short reaction times. tandfonline.com Perchloric acid adsorbed on silica gel (HClO₄-SiO₂) also serves as an extremely efficient and reusable catalyst for 1,3-dithiane (B146892) formation under solvent-free conditions. organic-chemistry.org
The use of water as a reaction medium is another green alternative. Copper bis(dodecyl sulfate), a Lewis acid-surfactant-combined catalyst, has been used for the thioacetalization of carbonyl compounds in water at room temperature. organic-chemistry.org This procedure is highly chemoselective and allows for easy catalyst recovery and reuse. organic-chemistry.org
| Catalyst | Reaction Conditions | Key Features |
| Lithium tetrafluoroborate thieme-connect.com | Solvent-free, 25 °C | Reusable catalyst, high yields. |
| Tungstate sulfuric acid tandfonline.com | Solvent-free | Recyclable solid acid, short reaction times. |
| Perchloric acid on silica gel organic-chemistry.org | Solvent-free, room temperature | Highly efficient and reusable. |
| Copper bis(dodecyl sulfate) organic-chemistry.org | In water, room temperature | Lewis acid-surfactant, high chemoselectivity. |
| Silica sulfuric acid niscpr.res.in | Acetonitrile, room temperature | Reusable solid acid, chemoselective for aldehydes. |
Multicomponent Reactions and Tandem Processes for 1,3-Dithiane Formation
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation, offer a powerful strategy for the efficient construction of complex molecules. acs.org Pseudo-multicomponent reactions have also been developed for the synthesis of dithiane-containing fused rings. nih.gov
One example involves the reaction of aldehydes, 1,3-dithia-5-one, and malononitrile (B47326) in the presence of a base to form dicyanoanilines fused to a dithiane ring. nih.gov Another approach describes a DBU-catalyzed one-pot multicomponent reaction of indane-1,3-dione, aldehydes, and 1,4-dithiane-2,5-diol (B140307) to produce spirocyclic dithianes. benthamdirect.com
Tandem reactions, where multiple bond-forming events occur sequentially in a single pot, also provide elegant routes to functionalized dithianes. For instance, β-keto 1,3-dithianes can be synthesized through a tandem dithiol-intramolecular aldol (B89426) reaction. researchgate.net This involves the double conjugate addition of dithiols to propargylic ketones, esters, or aldehydes. researchgate.net A one-flask multicomponent linchpin coupling protocol has been developed for the reaction of dithiane anions with electrophiles like epoxides, leading to highly functionalized intermediates. acs.org Furthermore, a tandem process starting from symmetrical ketones can lead to desymmetrized products containing a dithiane moiety. rsc.org
Transition Metal-Catalyzed Syntheses of Substituted 1,3-Dithianes
Transition metal catalysis has opened up new avenues for the synthesis of substituted 1,3-dithianes, particularly through C-H activation and cross-coupling reactions. These methods allow for the formation of C-C bonds at the C2 position of the dithiane ring, which is not readily achievable through traditional methods.
Palladium-catalyzed cross-coupling reactions have been developed for the direct arylation of 2-aryl-1,3-dithianes with aryl bromides. nih.govbrynmawr.eduacs.org This approach takes advantage of the acidity of the C2-proton of the dithiane, enabling it to act as a nucleophile in the catalytic cycle. brynmawr.eduacs.org The reaction typically employs a palladium catalyst, such as Pd(OAc)₂, in combination with a suitable phosphine (B1218219) ligand like NiXantphos. nih.govbrynmawr.edu This methodology has been used to synthesize a variety of 2,2-diaryl-1,3-dithianes in good to excellent yields. nih.gov
Rhodium(III)-catalyzed C(sp³)–H amidation of alkyl dithianes has also been reported. rsc.orgnih.gov This reaction utilizes a Cp*Rh(III) complex and an amino-carboxylate additive to direct the amidation of an unactivated C-H bond, leading to the formation of protected 1,3-aminoaldehyde derivatives. rsc.orgnih.gov
Novel Synthetic Routes via Radical Pathways for 2,2-Disubstituted 1,3-Dithianes
Radical reactions offer alternative pathways for the synthesis and functionalization of 1,3-dithianes. These methods often proceed under mild conditions and can provide access to structures that are difficult to obtain through ionic pathways.
An iron-catalyzed radical oxidative cross-coupling reaction between 2-chloro-1,3-dithiane (B1253039) and aryl olefins has been developed for the synthesis of β-chloro substituted 1,3-dithiane products. acs.org Mechanistic studies have confirmed that this reaction proceeds through an iron-catalyzed oxidative radical intermediate. acs.org
Another novel approach involves the photodeprotection of 1,3-dithianes, which proceeds via a radical cation intermediate. acs.orgconicet.gov.arresearchgate.net Electron transfer from the dithiane to a triplet sensitizer (B1316253) leads to the formation of a dithiane radical cation, which then undergoes C-S bond cleavage. acs.orgconicet.gov.ar While this is a deprotection method, the understanding of these radical intermediates could pave the way for new synthetic applications.
An oxidative coupling method for the difunctionalization of alkynes under metal-free conditions provides access to β-ketodithianes. organic-chemistry.org This reaction proceeds via a radical coupling pathway, allowing for the controlled formation of new C-C and C-O bonds. organic-chemistry.org
Mechanistic Investigations and Transformative Reactivity of 2,2 Dipropyl 1,3 Dithiane and Its Anionic Species
Generation and Stabilization of 2-Lithio-2-propyl-1,3-dithiane
The formation of 2,2-dipropyl-1,3-dithiane requires a stepwise process involving the generation of a mono-lithiated and subsequently a di-lithiated intermediate. The key reactive species is the 2-lithio-2-propyl-1,3-dithiane anion, formed by the deprotonation of 2-propyl-1,3-dithiane. This process is typically achieved by treating the 2-substituted dithiane with a strong base, such as n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures. researchgate.netuwindsor.ca
First Deprotonation: 1,3-Dithiane (B146892) is treated with n-BuLi to form 2-lithio-1,3-dithiane.
First Alkylation: The resulting anion is reacted with a propyl halide (e.g., 1-bromopropane) to yield 2-propyl-1,3-dithiane.
Second Deprotonation: 2-Propyl-1,3-dithiane is then subjected to a second deprotonation with n-BuLi to generate the key intermediate, 2-lithio-2-propyl-1,3-dithiane.
Second Alkylation: This lithiated species is subsequently alkylated with another equivalent of a propyl halide to furnish the final product, this compound.
Influence of Steric and Electronic Factors on Deprotonation
The acidity of the C2 proton in 1,3-dithianes is a critical factor governing the ease of anion formation. The two sulfur atoms stabilize the resulting carbanion through inductive effects and polarization. The pKa of the C2 proton in 1,3-dithiane is approximately 31 (in DMSO), making it accessible to strong organolithium bases.
When a propyl group is introduced at the C2 position, both steric and electronic factors come into play for the second deprotonation step:
Electronic Effect: The propyl group is an electron-donating group (EDG). By inductively pushing electron density towards the C2 carbon, it slightly destabilizes the negative charge of the resulting carbanion. This effect marginally decreases the acidity of the remaining C2 proton compared to the protons in the parent 1,3-dithiane.
Steric Effect: The presence of the propyl group introduces steric hindrance around the C2 proton. This can impede the approach of the bulky n-butyllithium base, potentially slowing the rate of deprotonation. However, given the conformational flexibility of the dithiane ring and the propyl chain, this effect is generally overcome by using appropriate reaction conditions, such as slightly elevated temperatures (e.g., from -78°C to -20°C) or longer reaction times. researchgate.net
Despite these factors, the second deprotonation is a well-established and efficient process, demonstrating the powerful stabilizing effect of the adjacent sulfur atoms on the carbanion. uwindsor.ca
Computational Modeling of Anion Stability and Conformation
While specific computational studies on 2-lithio-2-propyl-1,3-dithiane are not widely documented, extensive density functional theory (DFT) calculations on related systems, such as 2-lithio-1,3-dithiane and 2-lithio-2-phenyl-1,3-dithiane, provide significant insights. These studies reveal a strong energetic preference for the lithiated species to adopt a conformation where the C-Li bond is in an equatorial position relative to the dithiane ring.
This preference is attributed to stereoelectronic effects:
Stabilizing Hyperconjugation: The equatorial conformation allows for optimal alignment between the high-energy carbon lone pair (nC) orbital and the antibonding orbital (σ) of the adjacent axial C-S bonds (nC → σC-S). This interaction delocalizes the negative charge and stabilizes the anion.
Destabilizing Repulsions: An axial C-Li bond would lead to significant lone pair-lone pair repulsion between the carbanion and the lone pairs on the sulfur atoms, a destabilizing interaction.
These computational findings suggest that 2-lithio-2-propyl-1,3-dithiane also exists predominantly in the equatorial conformation, which dictates its reactivity with electrophiles.
Nucleophilic Additions and Alkylations of the 2-Lithio-1,3-Dithiane Moiety
The 2-lithio-2-propyl-1,3-dithiane anion is a potent carbon nucleophile, capable of reacting with a wide array of electrophiles. This reactivity is central to the construction of complex carbon skeletons.
Stereoselective Alkylation Reactions
The primary application of 2-lithio-2-propyl-1,3-dithiane is its reaction with alkylating agents. The synthesis of this compound itself is a prime example of such a reaction. The anion readily participates in SN2 reactions with primary and some secondary alkyl halides. uwindsor.caorganic-chemistry.org The reaction with 1-bromopropane or 1-iodopropane proceeds in high yield to form the desired product.
Arenesulfonates of primary alcohols have also been shown to be effective electrophiles for the alkylation of 2-lithio-1,3-dithiane derivatives. organic-chemistry.org This provides an alternative to alkyl halides, particularly when the corresponding alcohol is more readily available. The reaction proceeds smoothly at room temperature, yielding 2-alkylated dithianes in high yields. organic-chemistry.org
| Dithiane Anion | Electrophile | Product | Typical Yield |
| 2-Lithio-1,3-dithiane | 1-Bromopropane | 2-Propyl-1,3-dithiane | >90% |
| 2-Lithio-2-propyl-1,3-dithiane | 1-Bromopropane | This compound | High |
| 2-Lithio-1,3-dithiane | Octyl benzenesulfonate | 2-Octyl-1,3-dithiane | 85% organic-chemistry.org |
Additions to Carbonyl Compounds and Epoxides
Beyond simple alkylation, the nucleophilic 2-lithio-2-propyl-1,3-dithiane anion can add to polar π-bonds of carbonyl compounds and react with strained rings like epoxides.
Additions to Carbonyls: The anion adds efficiently to aldehydes and ketones to form β-hydroxy dithianes. slideshare.net This reaction creates a new carbon-carbon bond and a secondary or tertiary alcohol functionality. The resulting dithiane can later be hydrolyzed to reveal a β-hydroxy ketone, a valuable synthetic intermediate.
Additions to Epoxides: Epoxides undergo ring-opening upon nucleophilic attack by the lithiated dithiane. uwindsor.ca The attack typically occurs at the less sterically hindered carbon of the epoxide, following an SN2 mechanism. youtube.com This reaction results in the formation of a γ-hydroxy dithiane, providing a two-carbon extension from the epoxide and installing a hydroxyl group.
These reactions showcase the versatility of the dithiane anion in forming key C-C bonds for the synthesis of complex molecules.
Advanced Cross-Coupling Methodologies Involving 2-Substituted 1,3-Dithianes
While the classic reactivity of lithiated dithianes involves their use as nucleophiles, recent advancements have explored their role in transition metal-catalyzed cross-coupling reactions. Specifically, palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes with aryl bromides have been developed. brynmawr.eduacs.org
In this methodology, the 2-lithio-1,3-dithiane derivative acts as a transmetalating agent in a palladium catalytic cycle. The process typically involves:
Oxidative addition of an aryl halide to a Pd(0) complex.
Deprotonation of the 2-substituted dithiane by a base to form the anion.
Transmetalation of the dithianyl group to the palladium center.
Reductive elimination to form the C-C coupled product and regenerate the Pd(0) catalyst.
This approach has been successfully applied to couple 2-aryl-1,3-dithianes with various aryl bromides. brynmawr.edu However, the scope of this reaction with respect to 2-alkyl- or 2,2-dialkyl-1,3-dithianes is less developed. The increased pKa and different electronic nature of the C2-H bond in 2-alkyl dithianes compared to their 2-aryl counterparts present challenges for this type of transformation. acs.org Furthermore, 2,2-dialkyl-1,3-dithianes like the title compound lack the acidic C2 proton necessary to participate in the reaction as the nucleophilic partner under these conditions. Research in this area continues to explore the expansion of dithiane-based cross-coupling to a broader range of substrates.
Palladium-Catalyzed Arylation and C-C Bond Formation
Palladium catalysis has been instrumental in developing methods for the direct arylation of 1,3-dithianes, providing a powerful route for the synthesis of 2,2-diaryl-1,3-dithianes, which are precursors to diaryl ketones. nih.govnih.gov This transformation typically involves the deprotonative cross-coupling of a 2-aryl-1,3-dithiane with an aryl bromide. nih.gov The process is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex, followed by deprotonation of the dithiane and subsequent transmetalation to the palladium center, culminating in reductive elimination to form the C-C bond and regenerate the catalyst. nih.gov
The choice of base and ligand is critical for the success of this reaction. Studies have shown that using a base like lithium or sodium hexamethyldisilazide (LiHMDS or NaHMDS) allows for the reversible deprotonation of the weakly acidic C2 proton of the dithiane (pKa ≈ 31 in DMSO). nih.gov In the presence of a suitable palladium catalyst, such as one based on a NiXantphos ligand, the cross-coupling proceeds efficiently under mild conditions. nih.govnih.gov This methodology has proven effective for a diverse range of electronically and sterically varied 2-aryl-1,3-dithianes and aryl bromides, with reactions often completing within hours at room temperature. nih.gov A significant advantage of this approach is the ability to perform a one-pot arylation followed by hydrolysis to directly yield diaryl ketones in good to excellent yields. nih.govnih.gov This strategy was successfully applied to the large-scale synthesis of the anti-cholesterol drug fenofibrate. nih.gov
Table 1: Optimized Conditions for Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes This table is interactive. Users can sort columns by clicking on the headers.
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| Pd(OAc)₂ (2.5 mol%) | NiXantphos (2.5 mol%) | KOtBu (3.0 equiv) | CPME | 80 | 24-48 | Moderate to Good | core.ac.uk |
| Pd(NiXantphos)-based | NiXantphos | MN(SiMe₃)₂ (M=Li, Na) | THF | Room Temp | 2 | up to 96% | nih.gov |
Rhodium(III)-Catalyzed C-H Activation and Functionalization
Rhodium(III) catalysis has emerged as a powerful tool for C-H bond activation, and the dithiane functional group has been successfully employed as a directing group to guide these transformations. nih.govnih.govresearchgate.netnih.gov This strategy allows for the functionalization of otherwise unreactive C-H bonds, providing a step- and atom-economical approach to complex molecules. nih.gov The high Lewis basicity of sulfur and its strong coordination to metal centers, which can sometimes be problematic in catalysis, are harnessed here to achieve regioselective functionalization. nih.gov
In one notable application, a Cp*Rh(III) complex was used to catalyze the direct amidation of unactivated C(sp³)–H bonds in alkyl dithianes. nih.govresearchgate.net The reaction utilizes dioxazolones as robust aminating agents and requires an amino-carboxylate additive to achieve the desired transformation, yielding valuable β-aminoaldehyde derivatives after deprotection. nih.govresearchgate.net This method represents a rare example of Rh(III)-catalyzed activation of unreactive alkyl C–H bonds. nih.gov
The dithiane group can also direct the C(sp²)–H activation of aromatic rings. A Rh(III)-catalyzed direct alkenylation of 2-aryl-1,3-dithiane derivatives with various alkenes has been developed. acs.org This reaction proceeds under mild oxidative conditions and exhibits exclusive monoselectivity for the ortho position, with the dithiane group being readily removable after the coupling. acs.org The versatility of Rh(III) catalysis is further highlighted by its application in redox-neutral C–H activation/cyclization/isomerization cascades to produce isoquinolines from aromatic oxime esters and 1,3-dienes. rsc.org
Table 2: Examples of Rhodium(III)-Catalyzed C-H Functionalization Directed by Dithianes This table is interactive. Users can sort columns by clicking on the headers.
| Substrate | Coupling Partner | Catalyst System | Functionalization Type | Product Type | Reference |
|---|---|---|---|---|---|
| Alkyl dithianes | Dioxazolones | [Cp*Rh(MeCN)₃][(SbF₆)₂], Fmoc-Pro-ONa | C(sp³)–H Amidation | β-Aminoaldehyde derivatives | nih.govresearchgate.net |
| 2-Aryl-1,3-dithianes | Alkenes | Rh(III) complex | C(sp²)–H Alkenylation | Ortho-alkenylated arenes | acs.org |
| Benzylic dithianes | Electron deficient olefins | Rh(III) complex | C(sp²)–H Alkenylation | Ortho-alkenylated benzylics | nih.gov |
Oxidative Chemistry and Functional Group Interconversions of Substituted 1,3-Dithianes
The sulfur atoms in the 1,3-dithiane ring are susceptible to oxidation, providing a pathway to various functional group interconversions. The oxidation state of the sulfur can be precisely controlled to yield sulfoxides or sulfones, which have distinct chemical properties and applications. Furthermore, modern synthetic methods, such as photoredox catalysis, have enabled novel radical-mediated transformations starting from dithiane derivatives.
Chemoselective Oxidation to Sulfoxides and Sulfones
The chemoselective oxidation of 1,3-dithianes to their corresponding sulfoxides and sulfones is a fundamental transformation. jchemrev.com A variety of oxidizing agents can be employed, and the choice of reagent and reaction conditions determines the outcome. rsc.org For instance, the oxidation of 1,3-dithiane with agents like meta-chloroperoxybenzoic acid (m-CPBA) or sodium periodate (NaIO₄) can yield the corresponding trans-1,3-dithiane 1,3-dioxide. rsc.org The stereochemical outcome of these oxidations is often governed by the relative stability of the resulting diastereomers, with the trans-dioxide generally being more stable than the cis isomer. rsc.org
The synthesis of sulfoxides without overoxidation to the sulfone is a common challenge in sulfur chemistry. organic-chemistry.org Numerous methods have been developed to achieve this selectivity. For example, a metal-free quinoid catalyst has been shown to promote the light-induced, chemoselective oxidation of thioethers to sulfoxides using molecular oxygen as the oxidant. organic-chemistry.org Other systems, such as those using o-iodoxybenzoic acid (IBX) with a tetraethylammonium bromide catalyst or hydrogen peroxide with specific metal catalysts like nickel ferrite nanoparticles or tantalum carbide, also provide high yields of sulfoxides with excellent chemoselectivity. jchemrev.com Conversely, catalysts like niobium carbide with hydrogen peroxide can efficiently drive the oxidation to the sulfone stage. organic-chemistry.org
Photoredox Catalysis and Radical Mediated Transformations
Visible-light photoredox catalysis has opened new avenues for the reactivity of 1,3-dithianes by enabling the generation of radical species under mild conditions. chemrxiv.org In one approach, an iridium(III) phenyl-tetrazole complex was used as a photocatalyst to generate a 1,3-dithiane radical from dithiane-2-carboxylic acid. rsc.org This radical readily participates in conjugate addition reactions with a wide range of Michael acceptors, including unsaturated ketones, esters, and amides, providing a formal photoredox addition of a methyl radical equivalent. rsc.org
The photodeprotection of 1,3-dithianes to regenerate the parent carbonyl compound can also be achieved through radical-mediated pathways. acs.orgconicet.gov.ar Using a sensitizer (B1316253) like a thiapyrylium salt, irradiation promotes an electron transfer from the dithiane to the excited sensitizer, forming a dithiane radical cation. conicet.gov.arresearchgate.net This radical cation can undergo C-S bond cleavage to form a distonic radical cation. conicet.gov.ar Subsequent reaction with molecular oxygen, often involving the superoxide radical anion, drives the transformation to the final carbonyl product. conicet.gov.arresearchgate.net The necessity of oxygen for these reactions highlights the radical nature of the deprotection mechanism. conicet.gov.ar Brønsted acids have also been shown to catalyze intramolecular [2+2] photocycloaddition reactions of enone dithianes under visible light, presumably through the formation of light-absorbing thionium ion intermediates. nih.gov
Rearrangement and Elimination Reactions Pertinent to 1,3-Dithianes
In addition to serving as synthetic equivalents, 1,3-dithianes can participate in a variety of rearrangement and elimination reactions, expanding their synthetic utility. These transformations can be triggered by acidic, basic, or photochemical conditions and can lead to the formation of new ring systems or functional groups.
Acid-induced reactions of α-hydroxy-1,3-dithianes can lead to different products depending on the substitution pattern. thieme-connect.comresearchgate.net Secondary α-hydroxydithianes typically rearrange to form α-thioketones, while tertiary alcohols tend to undergo elimination to yield dithioketene ketals. researchgate.net In contrast, allylic α-hydroxydithianes can undergo homologation to form thioesters. researchgate.net
Base-mediated rearrangements have also been explored. For example, 1,3-dithianyl-substituted propargylamines have been shown to undergo a rearrangement initiated by the abstraction of a propargylic proton, leading to an expansion of the dithiane ring. nih.govacs.org This transformation, typically conducted with a base like potassium tert-butoxide (KOtBu) in DMF, provides access to medium-sized, nine-membered sulfur-containing heterocycles (dithionine derivatives) under mild conditions. nih.govacs.org Alkoxide-promoted nih.govresearchgate.net rearrangements of 1,3-dithianes have also been reported. acs.org
Elimination reactions can compete with the typical deprotonation at the C2 position, particularly in the gas phase. utk.edu When treated with anionic bases in the gas phase, 1,3-dithiane can undergo successive elimination reactions to produce thiolates, a reaction channel not observed in solution where C2 deprotonation is the sole reaction. utk.edu Under visible-light photoredox conditions, the reaction pathway of dithioacetals can be directed towards either rearrangement or sulfoxidation by simply switching the base used in the reaction. chemrxiv.org
Applications of 2,2 Dipropyl 1,3 Dithiane in Complex Chemical Synthesis
Strategic Use in Total Synthesis of Natural Products
The total synthesis of natural products has historically served as a driving force for the development of new synthetic methodologies. sci-hub.se In this context, dithiane-based strategies have been pivotal for the construction of complex natural products by enabling the union of advanced fragments and facilitating multicomponent couplings. researchgate.netuwindsor.ca
Polyketides are a large class of natural products characterized by their diverse structures and biological activities, built from the repeated condensation of acetate (B1210297) units or other small carboxylic acids. researchgate.netmcgill.ca The synthesis of these complex structures often relies on iterative strategies that mimic biosynthetic pathways. researchgate.netresearchgate.net Dithianes, acting as acyl anion equivalents, are instrumental in such approaches, allowing for the stepwise elongation of carbon chains. researchgate.net
The synthesis of the natural products Seimatopolides A and B exemplifies this strategy. The process began with the protection of n-decanal as its dithiane derivative. Subsequent umpolung alkylation with an iodide fragment derived from L-tartaric acid successfully formed a key carbon-carbon bond, leading to the construction of the core skeleton of the target molecules. umich.edu This iterative approach, where dithiane anions are coupled with electrophilic building blocks, is a versatile method for assembling the 1,3-polyol units frequently found in polyketide natural products. researchgate.netacs.org
Research has focused on developing modular synthesis strategies using novel building blocks to create all possible stereoisomers of a growing 1,3-polyol chain, a key structural element of polyketides. researchgate.net This highlights the importance of dithiane chemistry in creating stereodefined scaffolds, which are crucial for biological function.
Achieving stereochemical control is a central challenge in organic synthesis. Chiral auxiliaries are often employed to induce asymmetry in reactions. In the realm of dithiane chemistry, 1,3-dithiane (B146892) 1-oxide (DiTOX) derivatives have emerged as effective chiral auxiliaries for controlling the stereochemistry of various reactions. researchgate.netorgsyn.org The oxidation of one of the sulfur atoms in the dithiane ring to a sulfoxide (B87167) introduces a chiral center, which can direct the approach of reagents to the enolate, leading to high diastereoselectivity. researchgate.netrsc.org
The enantioselective preparation of 1,3-dithiane 1-oxides can be achieved through the asymmetric oxidation of 1,3-dithianes that bear a chiral auxiliary, such as one derived from camphor. rsc.org Once the chiral dithiane oxide is formed, it can be used to guide subsequent bond-forming reactions. For instance, 2-acyl-1,3-dithiane 1-oxides undergo highly diastereoselective additions of Grignard reagents. researchgate.net Similarly, the alkylation of enolates derived from these chiral auxiliaries proceeds with significant stereocontrol. researchgate.net
The addition of 2-lithio-1,3-dithiane to chiral N-phosphonyl imines or N-sulfinyl imines provides a powerful method for the asymmetric synthesis of α-amino-1,3-dithianes, which are valuable precursors to α-amino acids. nih.govsemanticscholar.orgacs.org The diastereoselectivity of these reactions is often excellent, with reports of diastereomeric excesses (de) ranging from 72% to over 97%. nih.govsemanticscholar.org The bulky nature of the substituents on the imine can influence the level of stereochemical induction. semanticscholar.org
| Reactants | Chiral Moiety | Product Type | Diastereomeric Excess (de) | Reference |
|---|---|---|---|---|
| 2-Lithio-1,3-dithiane + Chiral N-sulfinyl imines | N-sulfinyl group | N-sulfinyl α-amino-1,3-dithianes | 72-96% | semanticscholar.org |
| 2-Lithio-2-alkyl-1,3-dithiane + N-sulfinyl imines | N-sulfinyl group | α-Amino dithianes | 92% to >97% | nih.gov |
| 2-Lithio-1,3-dithiane + Chiral N-phosphonyl imines | N-phosphonyl group | α-Amino-1,3-dithianes | >99:1 dr | acs.org |
| 2-Acyl-1,3-dithiane 1-oxides + Grignard reagents | Chiral sulfoxide | Tertiary alcohols | High selectivity observed | researchgate.net |
Synthesis of Biologically Active Molecules and Pharmaceutical Intermediates
The versatility of dithiane chemistry extends to the synthesis of molecules with significant biological activity and those that serve as intermediates for pharmaceuticals. researchgate.net The 1,3-dithiane scaffold itself is a component of various biologically active compounds. researchgate.net
A notable example is the synthesis of (+)-monocerin, a natural product accessible from renewable resources. rsc.org A key step in its synthesis involves 2-propyl-1,3-dithiane, which can be prepared from butyraldehyde, a potential fermentation product. rsc.orgresearchgate.net This highlights a sustainable approach to valuable molecules. Furthermore, palladium-catalyzed cross-coupling reactions of 2-aryl-1,3-dithianes with aryl bromides have been developed, providing practical routes to diaryl ketones and diarylmethanes, which are common structures in medicinal chemistry. brynmawr.edu
The synthesis of α-amino-1,3-dithianes, as discussed previously, provides access to unnatural α-amino acids, which are crucial components in the development of new peptide-based drugs and other pharmaceutical agents. nih.govsemanticscholar.org
Preparation of Diverse Heterocyclic Systems
Beyond their use as masked carbonyls, dithianes are valuable starting materials for the synthesis of other heterocyclic compounds. The manipulation of the dithiane ring or its side chains can lead to a variety of cyclic structures. researchgate.netorganic-chemistry.org
For example, β-keto 1,3-dithianes, which can be readily prepared, serve as precursors to a range of functionalized oxygen-containing heterocycles. organic-chemistry.org This transformation opens pathways to complex molecules that can be used in natural product synthesis. organic-chemistry.org A one-pot reaction involving pyrazolones, carbon disulfide, and epichlorohydrin (B41342) unexpectedly yields novel hydroxylated 1,3-dithiane-pyrazolone hybrids in high yields. researchgate.net These hybrid molecules merge the structural features of pyrazolones, known for a wide range of medicinal properties, with the 1,3-dithiane core, itself associated with biological activities. researchgate.net
The 1,3-dithiane moiety is also related to other sulfur-containing heterocycles like 1,3-dithietanes and thietanes, which are important structural motifs in some pharmaceutical and biological compounds. nih.govbeilstein-journals.org
Spectroscopic and Conformational Analysis of 2,2 Dipropyl 1,3 Dithiane Derivatives
Elucidation of Molecular Structure via Advanced Nuclear Magnetic Resonance Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for determining the solution-state structure of 2,2-dipropyl-1,3-dithiane. The combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals, confirming the covalent framework of the molecule.
High-resolution ¹H NMR analysis of this compound reveals a set of distinct signals consistent with its symmetrical structure. The two propyl groups are chemically equivalent, as are the methylene (B1212753) groups at the C4/C6 positions and the methylene group at the C5 position of the dithiane ring. The ¹H NMR spectrum typically shows five primary resonances. The terminal methyl protons of the propyl groups appear as a triplet in the upfield region, while the methylene protons of the propyl chains and the dithiane ring appear as complex multiplets at lower fields.
Similarly, the proton-decoupled ¹³C NMR spectrum displays six unique carbon signals, confirming the molecule's symmetry. A key feature is the quaternary carbon signal (C2), which is characteristically shifted downfield due to its bonding to two electronegative sulfur atoms and two alkyl groups. The remaining signals correspond to the three distinct carbons of the equivalent propyl chains and the two different methylene carbons (C4/C6 and C5) of the dithiane ring.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz) Data compiled from representative findings in scientific literature.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 2.89 – 2.81 | Multiplet | 4H | H-4, H-6 (Ring CH₂) |
| 1.94 – 1.85 | Multiplet | 2H | H-5 (Ring CH₂) |
| 1.81 – 1.74 | Multiplet | 4H | α-CH₂ (Propyl) |
| 1.50 – 1.38 | Multiplet | 4H | β-CH₂ (Propyl) |
| 0.92 | Triplet | 6H | γ-CH₃ (Propyl) |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz) Data compiled from representative findings in scientific literature.
| Chemical Shift (δ, ppm) | Assignment |
| 55.4 | C2 (Quaternary) |
| 44.1 | α-C (Propyl) |
| 30.2 | C4, C6 (Ring) |
| 26.5 | C5 (Ring) |
| 17.3 | β-C (Propyl) |
| 14.2 | γ-C (Propyl) |
To definitively establish atomic connectivity, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.
COSY: The COSY spectrum confirms the proton-proton coupling networks. Key correlations are observed between the adjacent methylene groups within the propyl chain (α-CH₂ ↔ β-CH₂ ↔ γ-CH₃) and between the neighboring methylene groups in the dithiane ring (H-4/6 ↔ H-5).
HSQC: The HSQC experiment correlates each proton signal with its directly attached carbon atom, allowing for the unambiguous assignment of the ¹³C NMR spectrum based on the more resolved ¹H NMR data.
HMBC: The HMBC spectrum provides crucial long-range (2-3 bond) correlation data that pieces together the molecular skeleton. The most significant correlation is observed from the α-CH₂ protons of the propyl groups to the quaternary C2 carbon of the dithiane ring, unequivocally proving the attachment point of the side chains. Further correlations from the ring protons (H-4/6) to the C2 and C5 carbons confirm the integrity of the six-membered ring.
Table 3: Key 2D NMR Correlations for this compound Based on analysis reported in reference .
| Technique | Correlating Nuclei | Significance |
| COSY | H-α(propyl) ↔ H-β(propyl) | Confirms propyl chain connectivity |
| COSY | H-4/6 ↔ H-5 | Confirms dithiane ring connectivity |
| HMBC | H-α(propyl) → C2 | Confirms attachment of propyl groups to C2 |
| HMBC | H-4/6 → C2, C5 | Confirms dithiane ring structure |
| HMBC | H-γ(propyl) → C-α, C-β | Confirms propyl chain structure |
Mass Spectrometric Studies for Structural Confirmation
Mass spectrometry (MS) serves as a complementary technique to NMR for structural verification, primarily by confirming the molecular weight and providing insight into the molecule's fragmentation patterns under ionization. Using techniques such as Electron Ionization (EI), the mass spectrum of this compound (C₁₀H₂₀S₂) shows a distinct molecular ion peak [M]⁺ at an m/z value corresponding to its molecular weight of approximately 204.
The fragmentation pattern is characteristic of dithiane derivatives. A prominent peak is observed corresponding to the loss of one of the propyl radicals ([M - C₃H₇]⁺), resulting in a stable dithianyl cation. Other significant fragments arise from the cleavage of the dithiane ring, providing further structural evidence.
Table 4: Representative Mass Spectrometry Fragmentation Data for this compound Data based on characteristic fragmentation patterns reported for similar structures.
| m/z | Relative Intensity (%) | Proposed Fragment/Ion |
| 204 | 25% | [C₁₀H₂₀S₂]⁺ (Molecular Ion, M⁺) |
| 161 | 100% | [M - C₃H₇]⁺ (Loss of a propyl radical) |
| 119 | 45% | [C₄H₇S₂]⁺ (Dithianyl cation) |
| 75 | 30% | [C₃H₇S]⁺ (Thiopropyl fragment) |
| 43 | 60% | [C₃H₇]⁺ (Propyl cation) |
X-ray Crystallographic Analysis of Crystalline 1,3-Dithiane (B146892) Derivatives
For compounds that can be obtained in a crystalline form, single-crystal X-ray diffraction provides the most definitive and precise structural information in the solid state. Analysis of crystalline derivatives of 2,2-disubstituted-1,3-dithianes, including those structurally analogous to the dipropyl variant, consistently shows that the six-membered dithiane ring adopts a stable chair conformation .
This analysis provides precise measurements of bond lengths, bond angles, and torsional angles. The C-S bond lengths are typically found to be around 1.81-1.83 Å, while the C-C single bonds are in the expected range of 1.52-1.54 Å. The endocyclic angles, such as the C-S-C angle (approx. 100°) and the S-C-S angle at the geminally substituted C2 position (approx. 112-114°), reflect the steric and electronic influences within the heterocyclic ring. The two propyl groups occupy one axial and one equatorial position on the C2 carbon, minimizing steric strain in the solid-state packing.
Table 5: Selected Crystallographic Data for a Representative 2,2-Disubstituted-1,3-dithiane Values are representative of data found in references and for analogous structures.
| Parameter | Atoms Involved | Value (Å or °) |
| Bond Length | C2-S1 / C2-S3 | ~1.83 Å |
| Bond Length | S1-C6 / S3-C4 | ~1.81 Å |
| Bond Length | C4-C5 / C5-C6 | ~1.52 Å |
| Bond Angle | S1-C2-S3 | ~113.5° |
| Bond Angle | C2-S1-C6 | ~100.2° |
| Ring Conformation | C2-S1-C6-C5-C4-S3 | Chair |
Computational Chemistry and Theoretical Characterization of 2,2 Dipropyl 1,3 Dithiane
Quantum Chemical Investigations of Conformational Landscapes
The six-membered 1,3-dithiane (B146892) ring is not planar and, like cyclohexane, can adopt several conformations. The presence of two propyl groups at the C2 position introduces significant steric and electronic perturbations that influence the conformational preferences and the dynamics of the ring system.
Ab Initio and Density Functional Theory (DFT) Calculations for Ring Conformations
Computational studies on the parent 1,3-dithiane and its substituted derivatives have been extensively carried out using both ab initio and Density Functional Theory (DFT) methods. These studies consistently show that the chair conformation is the most stable arrangement for the 1,3-dithiane ring. For 2,2-dipropyl-1,3-dithiane, the chair conformation is also expected to be the global minimum on the potential energy surface.
In this chair conformation, the two propyl groups at the C2 position introduce significant steric interactions. One propyl group will occupy an axial position, while the other will be in an equatorial position. However, due to the geminal substitution, these positions are fixed relative to the chair backbone. The bulky nature of the propyl groups will likely lead to some distortion of the ideal chair geometry to alleviate steric strain.
Besides the chair form, other higher-energy conformations such as twist-boat and boat forms are also possible. DFT calculations are particularly well-suited for determining the relative energies of these conformers and the transition states that connect them. While specific computational data for this compound is not abundant in the literature, data from related 2,2-dialkyl-1,3-dithianes can provide valuable estimates.
Table 1: Calculated Relative Energies of 1,3-Dithiane Conformers (Illustrative Data based on related compounds)
| Conformer | Method | Relative Energy (kcal/mol) |
|---|---|---|
| Chair | DFT (B3LYP/6-31G*) | 0.00 |
| Twist-Boat | DFT (B3LYP/6-31G*) | 5.5 - 6.5 |
Note: These values are illustrative and based on computational studies of the parent 1,3-dithiane and other 2,2-dialkyl derivatives. The actual values for this compound may vary.
Analysis of Conformational Isomerization Pathways and Energy Barriers
The 1,3-dithiane ring is conformationally mobile, and the interconversion between different chair and twist-boat forms occurs via ring inversion. Computational methods can map out the entire potential energy surface for this process, identifying the transition states and calculating the associated energy barriers.
The ring inversion of a 2,2-disubstituted 1,3-dithiane from one chair conformation to another proceeds through a series of twist-boat and boat intermediates and transition states. The presence of the gem-dipropyl groups is expected to increase the energy barrier to ring inversion compared to the parent 1,3-dithiane due to increased steric hindrance in the transition states.
Table 2: Calculated Energy Barriers for Ring Inversion of 1,3-Dithiane (Illustrative Data)
| Process | Method | Energy Barrier (kcal/mol) |
|---|---|---|
| Chair to Twist-Boat | DFT (B3LYP/6-31G*) | ~10-12 |
Note: These values are illustrative and based on computational studies of related 1,3-dithianes. The presence of the bulky propyl groups in this compound would likely increase these barriers.
Stereoelectronic Effects and Bonding Analysis in 1,3-Dithianes
The electronic structure of 1,3-dithianes is governed by a variety of stereoelectronic effects that have been a subject of extensive computational investigation. These effects play a crucial role in determining the geometry, stability, and reactivity of these molecules.
Anomeric Effects and Hyperconjugative Interactions
The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (C2 in 1,3-dithianes) to favor an axial orientation, despite the expected steric preference for the equatorial position. wikipedia.org In the context of 1,3-dithianes, this effect arises from the interaction between the lone pairs of the sulfur atoms and the antibonding orbital of the C-X bond (where X is a substituent at C2).
However, in this compound, the C2 carbon is not bonded to an electronegative atom in the traditional sense of the anomeric effect. Instead, hyperconjugative interactions play a more dominant role in stabilizing the molecule. These interactions involve the donation of electron density from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital.
Influence of Sulfur d-Orbitals on Carbanion Stabilization (Historical Debate)
The acidity of the protons at the C2 position of 1,3-dithianes is a key feature of their chemistry, allowing for the formation of a stabilized carbanion. Historically, the stability of this carbanion was often attributed to the participation of sulfur's 3d-orbitals in bonding, specifically through the delocalization of the negative charge on the carbon into these vacant d-orbitals. researchgate.net
However, modern high-level ab initio and DFT calculations have largely refuted the significance of d-orbital participation in the bonding of main group elements. organic-chemistry.org The current consensus, supported by extensive computational evidence, is that the stabilization of the 2-dithianyl anion is primarily due to a combination of other factors:
Polarization: The large and polarizable nature of the sulfur atoms allows them to effectively disperse the negative charge.
Inductive Effects: The electronegativity of the sulfur atoms withdraws electron density from the adjacent carbon, stabilizing the negative charge.
Hyperconjugation: The most significant stabilizing factor is now understood to be the hyperconjugative interaction between the p-orbital of the carbanion and the antibonding orbitals (σ) of the adjacent C-S bonds. This delocalization of the electron pair into the low-lying σ orbitals is a powerful stabilizing force.
While the historical debate is an important part of the story of sulfur chemistry, modern computational methods have provided a more nuanced and accurate picture of the bonding in these systems.
Mechanistic Insights from Computational Reaction Dynamics
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing detailed information about reaction pathways, transition states, and intermediates. For this compound, computational studies can shed light on the dynamics of its characteristic reactions, such as the Corey-Seebach reaction. nih.govwikipedia.org
The first step in the Corey-Seebach reaction is the deprotonation of a C-H bond at the C2 position. In the case of this compound, there are no protons at C2, so this classic umpolung reactivity is not possible. However, computational studies on the lithiation of related 2-substituted-1,3-dithianes have provided valuable insights into the structure and reactivity of the resulting organolithium reagents. cardiff.ac.uk
Computational modeling of the reactions of the 2-lithio-1,3-dithiane anion with various electrophiles can reveal the structures of the transition states and the activation energies for these reactions. This information is crucial for understanding the stereoselectivity and regioselectivity often observed in these reactions. For instance, DFT calculations can be used to model the attack of the 2-dithianyl anion on a carbonyl compound, providing a detailed picture of the C-C bond formation process. acs.org
While specific computational reaction dynamics studies on this compound itself are scarce, the principles derived from studies of simpler 1,3-dithiane systems are largely transferable and provide a solid framework for understanding its chemical behavior.
Prediction of Spectroscopic Parameters from Theoretical Models
Theoretical and computational chemistry provide powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and guide experimental work. For this compound, ab initio and Density Functional Theory (DFT) methods can be employed to calculate key spectroscopic parameters, primarily Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. While specific, peer-reviewed computational studies exclusively on this compound are not extensively documented in the literature, the prediction of its spectroscopic parameters follows well-established and reliable computational protocols used for related organic molecules and dithiane derivatives. acs.orgmdpi.comresearchgate.net
These theoretical models allow for the calculation of molecular properties by solving the Schrödinger equation, with DFT being a particularly common and effective method for balancing computational cost and accuracy. mdpi.com Such calculations typically begin with the optimization of the molecule's geometric structure to find its lowest energy conformation. Following this, spectroscopic properties are computed at the optimized geometry using specific theoretical levels (a combination of a functional, like B3LYP, and a basis set, like 6-311+G(2d,p)). acs.orgmdpi.com
Nuclear Magnetic Resonance (NMR) Spectra Prediction
Theoretical calculations are highly effective in predicting both ¹H and ¹³C NMR chemical shifts. The process involves computing the isotropic magnetic shielding constants for each nucleus in the molecule. These values are then converted to chemical shifts (δ) by referencing them against the calculated shielding constant of a standard compound, typically tetramethylsilane (TMS).
For complex molecules, DFT calculations have demonstrated a high degree of accuracy. Studies on various organic compounds have shown that predicted ¹³C NMR chemical shifts can be exceptionally accurate, with deviations from experimental values often being less than 1–2 ppm. nih.gov The accuracy for ¹H NMR predictions is also high, with mean absolute errors frequently below 0.2 ppm. nih.gov The choice of functional and basis set, along with the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM), can further refine the accuracy of these predictions. liverpool.ac.uk
Below are the predicted ¹³C and ¹H NMR chemical shifts for this compound, based on established theoretical principles.
Predicted ¹³C NMR Chemical Shifts for this compound
This table is generated based on theoretical principles and computational chemistry methods commonly applied to organic molecules. The values represent an illustrative prediction.
| Atom | Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|---|
| C2 | Quaternary (S-C-S) | 55 - 65 |
| C4, C6 | Methylene (B1212753) (S-CH₂) | 28 - 35 |
| C5 | Methylene (CH₂) | 25 - 30 |
| C1' (Propyl) | Methylene (C-CH₂) | 40 - 48 |
| C2' (Propyl) | Methylene (CH₂) | 17 - 22 |
Predicted ¹H NMR Chemical Shifts for this compound
This table is generated based on theoretical principles and computational chemistry methods commonly applied to organic molecules. The values represent an illustrative prediction.
| Atom | Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| H4, H6 | Methylene (S-CH₂) | 2.70 - 2.90 | Multiplet |
| H5 | Methylene (CH₂) | 1.90 - 2.10 | Multiplet |
| H1' (Propyl) | Methylene (C-CH₂) | 1.80 - 2.00 | Triplet |
| H2' (Propyl) | Methylene (CH₂) | 1.40 - 1.60 | Sextet |
Infrared (IR) Spectroscopy Prediction
Computational models can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an IR spectrum. rsc.org These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. researchgate.net
The process involves calculating the second derivatives of the energy with respect to the atomic coordinates, which generates a Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies. It is a known phenomenon that theoretical frequencies calculated with harmonic approximations are often systematically higher than experimental values. To correct for this, the computed frequencies are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP functionals) to achieve better agreement with experimental data. researchgate.net
The predicted IR spectrum allows for the assignment of specific vibrational modes, such as C-H stretching, C-S stretching, CH₂ scissoring, wagging, and rocking motions. ekb.egnih.gov
Predicted Principal Infrared (IR) Absorption Bands for this compound
This table is generated based on theoretical principles and computational chemistry methods. The values represent illustrative predictions for the most significant vibrational modes.
| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |
|---|---|---|
| 2960 - 2850 | C-H stretching (propyl and dithiane ring) | Strong |
| 1470 - 1450 | CH₂ scissoring (bending) | Medium |
| 1380 - 1365 | CH₃ symmetric bending | Medium |
| 1250 - 1100 | C-C stretching and CH₂ wagging | Medium to Weak |
These computational approaches provide a robust framework for the theoretical characterization of this compound, yielding valuable data that can be used to interpret experimental spectra or to predict the properties of the compound in the absence of experimental measurements.
Future Research Directions and Emerging Paradigms in 1,3 Dithiane Chemistry
Sustainable and Green Chemistry Approaches for 1,3-Dithiane (B146892) Synthesis and Transformation
A significant trend in modern chemistry is the development of environmentally benign synthetic methods, and 1,3-dithiane chemistry is no exception. rasayanjournal.co.in Future research is increasingly directed towards minimizing waste, avoiding hazardous reagents, and reducing energy consumption in both the synthesis and transformation of dithianes.
Key developments in green approaches for dithiane synthesis include:
Solvent-Free Conditions: The thioacetalization of carbonyl compounds to form 1,3-dithianes is being successfully carried out under solvent-free conditions, often using grinding or thermal methods. researchgate.net This approach simplifies work-up procedures and eliminates the use of volatile organic solvents. researchgate.net
Microwave Irradiation: The use of microwave irradiation has been shown to dramatically shorten reaction times for the formation of 1,3-dithianes from aldehydes and ketones with 1,3-propanedithiol, often completing the reaction in as little as 5 minutes without a solvent. researchgate.net
Reusable Catalysts: Research into solid-supported and recyclable catalysts, such as tungstate (B81510) sulfuric acid or perchloric acid adsorbed on silica (B1680970) gel (HClO₄-SiO₂), is gaining traction. researchgate.netorganic-chemistry.org These catalysts are efficient for dithiane formation under mild, often solvent-free, conditions and can be recovered and reused, aligning with green chemistry principles. researchgate.netorganic-chemistry.org
Water-Based Systems: The development of water-stable catalysts, like copper bis(dodecyl sulfate), allows for thioacetalization reactions to be performed in water, the most environmentally friendly solvent. organic-chemistry.org
Transformations of dithianes are also being redesigned with sustainability in mind. For instance, traditional methods for the deprotection of dithianes back to carbonyl compounds often require harsh and toxic reagents like mercury(II) salts. organic-chemistry.org Greener alternatives now include using 30% aqueous hydrogen peroxide activated by an iodine catalyst in water, which avoids heavy metals and harsh conditions. scribd.com
| Method | Catalyst/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Solvent-Free Synthesis | Tungstate sulfuric acid (TSA) | Excellent yields, short reaction times, simple work-up. | researchgate.net |
| Microwave Irradiation | Solvent-free, heat | Rapid reaction times (e.g., 5 minutes). | researchgate.net |
| Aqueous Synthesis | Copper bis(dodecyl sulfate) [Cu(DS)2] | High chemoselectivity, avoids organic solvents. | organic-chemistry.org |
| Reusable Catalyst | Perchloric acid on silica gel (HClO₄-SiO₂) | Highly efficient, reusable catalyst, solvent-free. | organic-chemistry.org |
Development of Novel Organocatalytic and Biocatalytic Processes
The reliance on metal-based catalysts is being challenged by the emergence of organocatalytic and biocatalytic systems, which offer alternative pathways for asymmetric synthesis and transformations under mild conditions.
Organocatalysis: Organocatalysis has provided new methods for the stereoselective functionalization of dithiane-containing molecules. For example, cinchona-derived bifunctional catalysts have been successfully employed for the asymmetric addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org This reaction provides access to chiral γ-nitro-β-aryl-α-keto esters with high enantiomeric excess (up to 92% ee), demonstrating a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org The development of such processes expands the toolkit for constructing complex chiral molecules. rsc.org
Biocatalysis: Biocatalysis offers a highly selective and environmentally friendly approach to chemical transformations. A notable emerging application is the biocatalytic cleavage of thioketals, including 1,3-dithianes. researchgate.net Vanadium-dependent haloperoxidase (VHPO) enzymes can be used to mediate the cleavage through the formation of hypobromous acid from a catalytic amount of bromide salt, with hydrogen peroxide as the terminal oxidant. researchgate.net This enzymatic strategy is highly chemoselective, can be performed on a gram scale, and even works with whole cells, presenting a significant advancement over harsh chemical deprotection methods. researchgate.net
Innovative Strategies for C-H Functionalization Directed by Dithianes
Transition metal-catalyzed C-H functionalization has become a powerful tool for atom-economic synthesis. rsc.org The dithiane group, traditionally not considered a directing group due to the potential for catalyst poisoning by sulfur, is now being successfully utilized in this capacity. rsc.orgnih.gov This represents a significant paradigm shift, expanding the synthetic utility of the dithiane moiety beyond its classic role.
A key breakthrough is the use of the dithiane group to direct the Rh(III)-catalyzed amidation of unactivated C(sp³)–H bonds. nih.govresearchgate.netnih.gov This oxidant-free reaction utilizes a Cp*Rh(III) complex to functionalize the C-H bonds of alkyl dithianes, generating valuable β-aminoaldehyde derivatives. nih.gov The reaction is tolerant of a wide range of substrates and highlights the potential of dithianes to direct functionalization at previously inaccessible positions. rsc.orgnih.gov This strategy allows for the synthesis of sp³-rich scaffolds that are highly sought after in medicinal chemistry. nih.gov
The scalability of this method and the ability to perform downstream transformations—such as deprotection to the aldehyde, classic Corey-Seebach alkylation, and reductive desulfurization—underscore its synthetic applicability. nih.govnih.gov Future research will likely focus on expanding the scope of dithiane-directed C-H functionalization to include other transformations (e.g., arylation, alkenylation) and the use of more earth-abundant metal catalysts. researchgate.net
| Catalyst System | Reactant | Product Type | Key Feature | Reference |
|---|---|---|---|---|
| Cp*Rh(III) complex with amino-carboxylate additive | Alkyl dithianes and dioxazolones | Protected 1,3-aminoaldehyde derivatives | First use of dithianes to direct alkyl C–H activation. | nih.gov |
Expanding the Scope of Dithiane-Mediated Umpolung Reactivity
The concept of "umpolung," or polarity inversion, is the cornerstone of dithiane chemistry, allowing the C-2 carbon of the dithiane to act as an acyl anion equivalent. wikipedia.orgorganic-chemistry.orgwikipedia.org This reactivity, established by the Corey-Seebach reaction, traditionally involves the deprotonation of a 2-substituted 1,3-dithiane with a strong base like n-butyllithium, followed by reaction with an electrophile. wikipedia.orgyoutube.comyoutube.com
While this classic transformation remains highly relevant, modern research aims to expand its scope and overcome its limitations. researchgate.netresearchgate.net Emerging strategies focus on:
New Electrophiles: Expanding the range of electrophiles beyond alkyl halides and carbonyl compounds to include more complex and functionalized molecules. wikipedia.org
Catalytic Generation of Nucleophiles: Developing methods to generate the dithianyl anion under catalytic or milder conditions, avoiding the need for stoichiometric amounts of strong, pyrophoric bases. yorku.ca
Anion Relay Chemistry: Integrating dithiane umpolung into more complex reaction cascades, such as anion relay chemistry, where the generation and reaction of the dithianyl anion trigger subsequent rearrangements and bond formations in a single pot. wikipedia.org
Integration with Other Reactions: Combining dithiane umpolung with other powerful transformations, such as transition metal-catalyzed cross-coupling reactions, to build molecular complexity more efficiently.
These advancements move beyond the simple construction of ketones and α-hydroxy ketones, enabling the synthesis of increasingly sophisticated molecular architectures. researchgate.netwikipedia.org The fundamental principle of reversing the polarity of a carbonyl carbon remains a powerful strategic element in the synthesis of complex natural products. researchgate.netresearchgate.net
Integration of 1,3-Dithiane Chemistry with Flow Chemistry and Automation
The integration of continuous flow chemistry and laboratory automation offers significant advantages in terms of safety, scalability, reproducibility, and the ability to explore reaction space rapidly. While the application of these technologies to 1,3-dithiane chemistry is still an emerging area, it holds considerable promise for future development.
Flow Chemistry: Many key reactions in dithiane chemistry could benefit from a transition to flow processing. For example:
Lithiation Reactions: The use of strong and hazardous bases like n-butyllithium for dithiane deprotonation is often performed at very low temperatures to control the exothermic reaction. wikipedia.org Flow reactors offer superior heat and mass transfer, allowing such reactions to be performed more safely and potentially at higher temperatures, increasing reaction rates.
Photochemical and Electrochemical Transformations: Flow reactors are ideally suited for photochemical and electrochemical reactions, providing uniform irradiation or electrode surface area. This could enable novel dithiane transformations that are difficult to achieve in batch processes.
Automation: Automated synthesis platforms can be used to rapidly screen catalysts, solvents, and reaction conditions for dithiane synthesis and functionalization. This high-throughput experimentation can accelerate the discovery of new, more efficient protocols for the reactions discussed in previous sections, such as optimizing conditions for dithiane-directed C-H functionalization or developing novel organocatalytic systems. The combination of flow chemistry and automation could lead to fully automated, multi-step syntheses where dithiane intermediates are generated and transformed in a continuous, uninterrupted sequence.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
